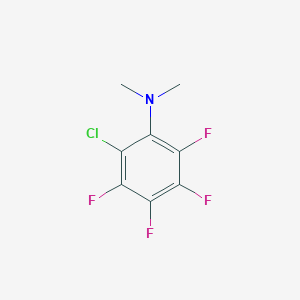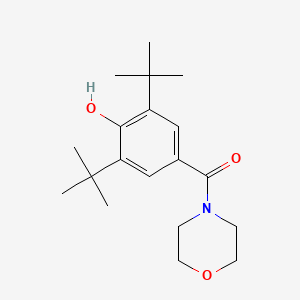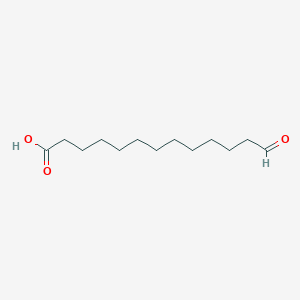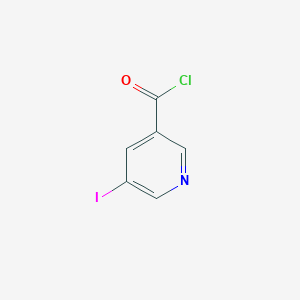
5-Iodopyridine-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodopyridine-3-carbonyl chloride is an organic compound that belongs to the class of halopyridines It is characterized by the presence of an iodine atom at the 5-position and a carbonyl chloride group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-iodopyridine with thionyl chloride (SOCl₂) under reflux conditions to form the desired carbonyl chloride derivative .
Industrial Production Methods
Industrial production of 5-Iodopyridine-3-carbonyl chloride may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
5-Iodopyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran (THF) and may require catalysts such as palladium or copper.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohols or amines.
科学的研究の応用
5-Iodopyridine-3-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through covalent attachment. This can help in studying biological processes and developing new bioconjugates.
Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities and can be used as intermediates in the synthesis of therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. .
作用機序
The mechanism of action of 5-Iodopyridine-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The iodine atom can participate in substitution reactions, allowing for further functionalization of the molecule. These reactions can target specific molecular pathways and biological targets, depending on the nature of the derivatives formed .
類似化合物との比較
Similar Compounds
- 2-Iodopyridine
- 3-Iodopyridine
- 4-Iodopyridine
- 5-Chloropyridine-3-carbonyl chloride
Comparison
5-Iodopyridine-3-carbonyl chloride is unique due to the specific positioning of the iodine and carbonyl chloride groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other iodopyridine derivatives, the presence of the carbonyl chloride group at the 3-position provides additional reactivity, making it a versatile intermediate in organic synthesis. The iodine atom at the 5-position also allows for selective functionalization, which can be advantageous in the synthesis of complex molecules .
特性
CAS番号 |
64172-75-4 |
|---|---|
分子式 |
C6H3ClINO |
分子量 |
267.45 g/mol |
IUPAC名 |
5-iodopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H3ClINO/c7-6(10)4-1-5(8)3-9-2-4/h1-3H |
InChIキー |
HWMLIASLOZLGCU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1I)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)


![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)


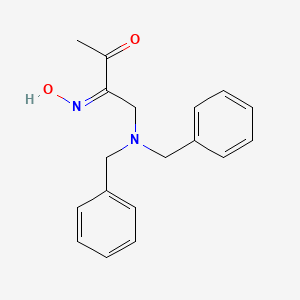
![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
